

# In-Depth Technical Guide: REM-422, a First-in-Class MYB mRNA Degradar

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## Compound of Interest

Compound Name: TP-422

Cat. No.: B1193853

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## Executive Summary

REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach in oncology. It is a first-in-class mRNA degrader that specifically targets the c-Myb proto-oncogene. By modulating RNA processing, REM-422 leads to the degradation of MYB mRNA, resulting in reduced levels of the MYB protein, a key transcription factor implicated in the proliferation and survival of various cancer cells. This technical guide provides a comprehensive overview of the available information on REM-422, including its mechanism of action, preclinical and clinical data, and its potential as a targeted therapy for cancers with MYB dysregulation, such as Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia (AML).

## Chemical Structure and Properties

As of the latest available public information, the specific chemical structure, molecular formula, and detailed physicochemical properties of REM-422 have not been disclosed by its developer, Remix Therapeutics. This is common for investigational compounds in early-stage clinical development to protect intellectual property.

Table 1: General Properties of REM-422

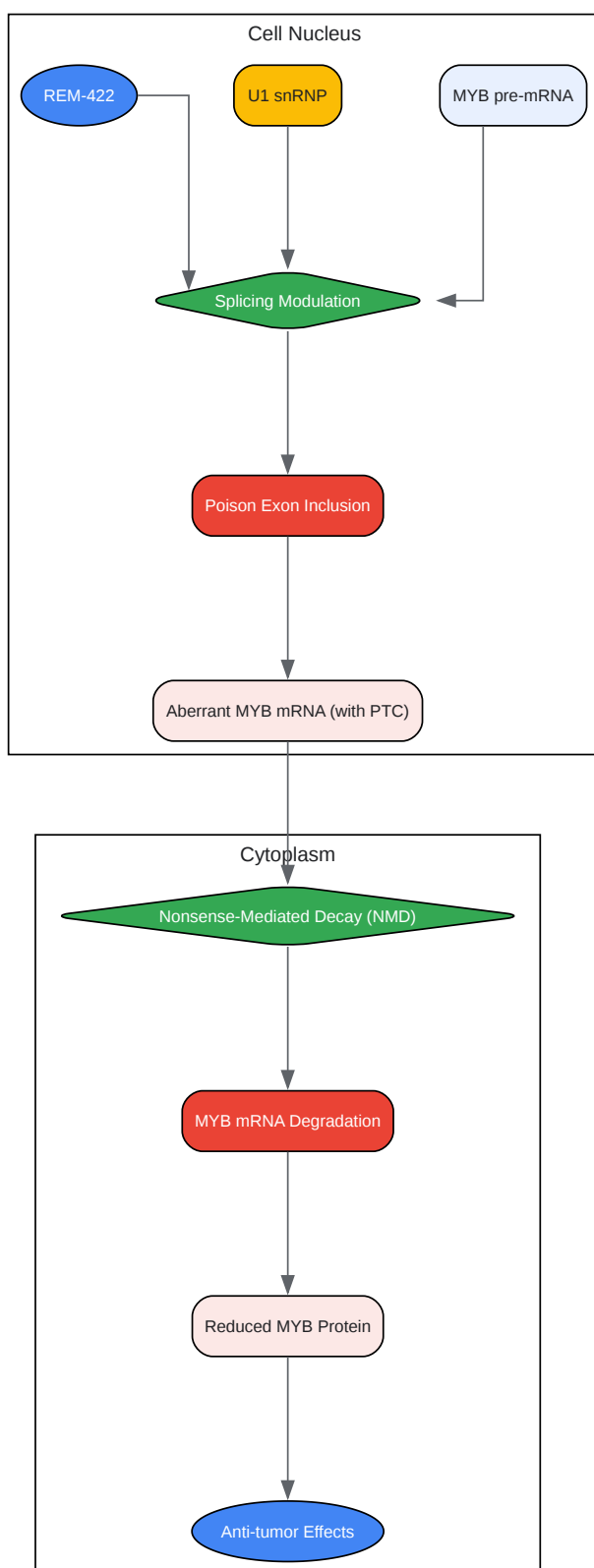
Property	Description	Citation(s)
Compound Type	Small molecule	[1]
Administration	Oral	[2]
Therapeutic Class	mRNA Degrader	[1]
Target	c-Myb (MYB) mRNA	[1]
Developer	Remix Therapeutics	[3][4]

## Mechanism of Action: A Novel Approach to Targeting MYB

REM-422 employs a novel mechanism of action that involves the modulation of pre-mRNA splicing to induce the degradation of its target, MYB mRNA.[5] This approach circumvents the challenges of directly targeting the MYB protein, which, as a transcription factor, has been considered a difficult-to-drug target.

The key steps in the mechanism of action are as follows:

- **Binding to the Spliceosome:** REM-422 selectively facilitates the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex, a core component of the spliceosome, to the MYB pre-mRNA.[6]
- **Inclusion of a "Poison Exon":** This enhanced binding promotes the inclusion of a normally unused "poison exon" into the mature MYB mRNA transcript.[6][7] This poison exon contains a premature termination codon (PTC).
- **Nonsense-Mediated Decay (NMD):** The presence of the PTC in the MYB mRNA triggers the nonsense-mediated decay (NMD) cellular surveillance pathway.[7]
- **mRNA Degradation and Reduced Protein Expression:** The NMD pathway leads to the rapid degradation of the aberrant MYB mRNA transcript, which in turn prevents the translation of the MYB protein, leading to a significant reduction in its levels within the cancer cell.[5]



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**Figure 1:** Mechanism of Action of REM-422.

## Preclinical and Clinical Development

REM-422 is currently in Phase 1 clinical trials for the treatment of recurrent or metastatic Adenoid Cystic Carcinoma (ACC) and relapsed/refractory Acute Myeloid Leukemia (AML) or higher-risk Myelodysplastic Syndromes (MDS).[\[3\]](#)[\[4\]](#)

### Preclinical Studies

Preclinical studies have demonstrated the potential of REM-422 in various in vitro and in vivo models.

Table 2: Summary of Preclinical Data for REM-422

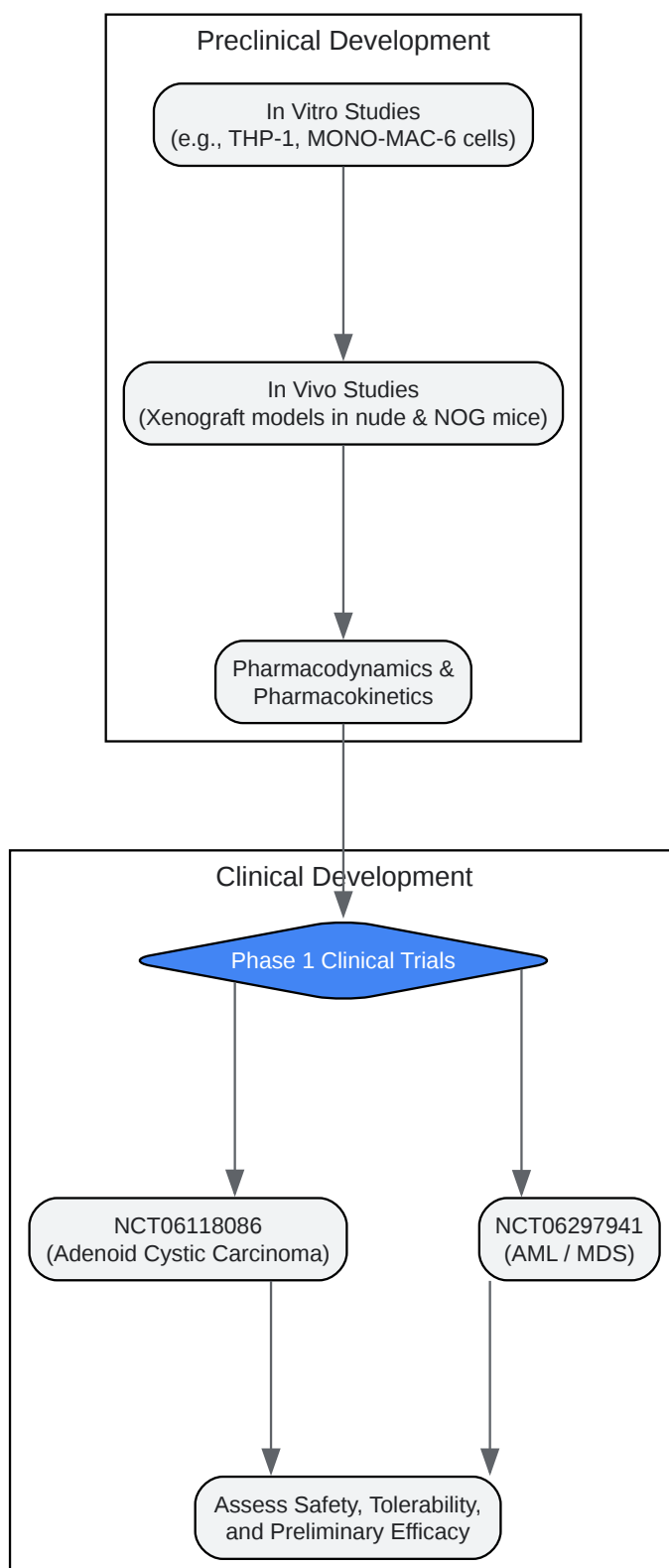
Parameter	Results	Citation(s)
In Vitro Activity	<p>- Preferential anti-proliferative activity in AML cell lines with high MYB expression (e.g., THP-1).- Reduced MYB mRNA and protein levels in a dose-dependent manner.- Demonstrated additive and/or synergistic anti-proliferative effects in combination with standard-of-care agents for AML.</p>	[8]
In Vivo Activity	<p>- Dose-dependent anti-tumor activity, including tumor regressions, in patient-derived xenograft (PDX) models of ACC.- Eradication of human leukemia cells in AML PDX models in immunocompromised mice.- Oral administration of 10 mg/kg once daily showed significant anti-tumor effects.</p>	[6][8]
Pharmacodynamics	<p>- Dose-dependent reductions in MYB mRNA and protein levels in tumor tissues.- Reversal of ACC-associated gene signatures.</p>	[9][10]
Pharmacokinetics	<p>- Linear pharmacokinetics observed across different dose levels in preclinical models.</p>	[10]

## Clinical Trials

REM-422 is being evaluated in two main Phase 1 clinical trials:

- NCT06118086: A study in patients with recurrent or metastatic Adenoid Cystic Carcinoma.  
[\[11\]](#)
- NCT06297941: A study in patients with relapsed/refractory Acute Myeloid Leukemia or higher-risk Myelodysplastic Syndromes.

The primary objectives of these trials are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of REM-422.[\[11\]](#) Preliminary data from the ACC trial have shown a favorable safety profile and early signs of anti-tumor activity, with a 43% overall response rate in the efficacy-evaluable population.[\[10\]](#)



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**Figure 2:** REM-422 Development Workflow.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of REM-422 are not publicly available. However, based on published research, the following methodologies have been employed in its preclinical evaluation.

### In Vitro Assays

- **Cell Lines:** Human leukemia cell lines such as THP-1 and MONO-MAC-6 have been utilized to assess the in vitro activity of REM-422.[\[8\]](#)
- **Proliferation Assays:** Standard cell viability assays (e.g., CellTiter-Glo) are used to determine the anti-proliferative effects of REM-422.[\[8\]](#)
- **Western Blotting:** This technique is used to quantify the reduction in MYB protein levels following treatment with REM-422.
- **Quantitative PCR (qPCR):** qPCR is employed to measure the levels of MYB mRNA and to detect the inclusion of the poison exon.[\[12\]](#)

### In Vivo Models

- **Xenograft Models:** Patient-derived xenograft (PDX) models of ACC and AML implanted in immunocompromised mice (e.g., nude or NOG mice) are used to evaluate the in vivo efficacy of REM-422.[\[6\]](#)[\[8\]](#)
- **Dosing:** In these models, REM-422 has been administered orally, with doses such as 10 mg/kg once daily showing significant anti-tumor activity.[\[6\]](#)
- **Efficacy Assessment:** Tumor volume measurements and analysis of human leukemia cell engraftment in bone marrow and peripheral blood are used to assess treatment efficacy.[\[6\]](#)
- **Pharmacodynamic Analysis:** Tumor and blood samples are collected to analyze MYB mRNA and protein levels, as well as downstream gene expression changes.[\[12\]](#)

## Conclusion

REM-422 is a promising, first-in-class oral small molecule MYB mRNA degrader with a novel mechanism of action. Its ability to target a previously "undruggable" oncogene holds significant potential for the treatment of MYB-driven cancers, including Adenoid Cystic Carcinoma and Acute Myeloid Leukemia. The ongoing Phase 1 clinical trials will be crucial in further defining its safety and efficacy profile in patients. As more data becomes publicly available, a more detailed understanding of its chemical properties and a broader application of its therapeutic potential will emerge.

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Email: [info@benchchem.com](mailto:info@benchchem.com)